molecular formula C22H38O5 B7796277 (11R,16S)-misoprostol CAS No. 59122-49-5

(11R,16S)-misoprostol

Cat. No. B7796277
CAS RN: 59122-49-5
M. Wt: 382.5 g/mol
InChI Key: OJLOPKGSLYJEMD-YCVNZHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11R,16S)-misoprostol is a methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate that has 8S,11S,12S,16R-configuration. It is the pharmacologically active diastereoisomeric component of misoprostol. It has a role as an anti-ulcer drug, an oxytocic and an abortifacient. It is an enantiomer of an (11S,16R)-misoprostol.
A synthetic analog of natural prostaglandin E1. It produces a dose-related inhibition of gastric acid and pepsin secretion, and enhances mucosal resistance to injury. It is an effective anti-ulcer agent and also has oxytocic properties.

Scientific Research Applications

  • Gastric and Duodenal Ulcer Treatment : Misoprostol is primarily known for its effectiveness in treating and preventing peptic ulcer disease. It has demonstrated significant efficacy in healing gastric and duodenal ulcers, with comparable rates to H2 receptor antagonists. It exerts potent gastric antisecretory effects and provides mucosal protection, making it a viable option for individuals with NSAID-induced gastropathy or those with chronic smoking or alcohol use. However, it's noteworthy that it can induce diarrhea in some patients (Collins, 1990).

  • Colonic Electrolyte Transport Modulation : The (11R,16S) isomer of Misoprostol has been shown to influence colonic electrolyte transport, potentially contributing to its mild, transient diarrhea effect in patients. This stereospecific action underscores its role in modulating epithelial Cl- secretion, which could have implications for its diarrheagenic action in vivo (Won-Kim et al., 1993).

  • Obstetrical and Gynecological Applications : Misoprostol is utilized extensively in obstetrics and gynecology for its uterotonic and cervical-ripening actions. It's employed for elective medical abortion, cervical ripening before surgical abortion, evacuation of the uterus in cases of embryonic or fetal death, and induction of labor. It's also used to treat and prevent postpartum hemorrhage. However, due to its uterotonic activity, it's contraindicated in pregnant women or those who wish to become pregnant (Goldberg et al., 2001).

  • Labor Induction : Misoprostol is widely used for cervical ripening and labor induction, despite its off-label status for these indications. It has been found effective in term pregnancy labor induction but requires cautious use due to uterine contraction abnormalities associated with higher doses (Wing, 1999).

  • Gastroprotective Effects in Aspirin Users : Misoprostol has been shown to protect the normal gastroduodenum from acute ulceration and reduce the chance of erosion after short-term aspirin ingestion. This protective role underscores its utility in managing gastrointestinal side effects from NSAID use (Jiranek et al., 1989).

properties

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOPKGSLYJEMD-YCVNZHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860740
Record name Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59122-49-5
Record name Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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